molecular formula C7H7ClN4O2 B3353474 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 5472-54-8

8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B3353474
CAS No.: 5472-54-8
M. Wt: 214.61 g/mol
InChI Key: UZAPHHLSSDBWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C8H9ClN4O2. It is a derivative of purine and is known for its various applications in scientific research and industry. This compound is also referred to as 8-chlorotheophylline, which is a stimulant and a bronchodilator.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the chlorination of theophylline. The reaction is carried out by treating theophylline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. Theophylline is dissolved in a suitable solvent, and the chlorinating agent is added gradually while maintaining the reaction temperature. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chlorine atom or other functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted purine derivatives.

Scientific Research Applications

8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on biological systems, including its role as a stimulant and bronchodilator.

    Medicine: It is used in the formulation of certain medications, particularly those aimed at treating respiratory conditions.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with adenosine receptors. By blocking these receptors, the compound prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and bronchodilation. The molecular targets include adenosine A1 and A2A receptors, which play a role in regulating various physiological processes.

Comparison with Similar Compounds

    Theophylline: A closely related compound with similar stimulant and bronchodilator properties.

    Caffeine: Another purine derivative known for its stimulant effects.

    8-Chlorotheophylline: The same compound but often referred to by this name in different contexts.

Uniqueness: 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

8-chloro-1,7-dimethyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAPHHLSSDBWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)N(C2=O)C)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282840
Record name 8-chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-54-8
Record name NSC28366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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